cis-4-(Methylamino)cyclohexanol hydrochloride
Description
cis-4-(Methylamino)cyclohexanol hydrochloride is a cyclohexanol derivative featuring a methylamino group (-NHCH₃) at the 4-position of the cyclohexane ring in the cis-configuration relative to the hydroxyl group. As a hydrochloride salt, it exhibits enhanced stability and solubility compared to its free base form. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents and bioactive molecules. Its CAS number is 948883-68-9, with a molecular formula of C₇H₁₆ClNO (calculated molecular weight: 165.66 g/mol) .
Properties
IUPAC Name |
4-(methylamino)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDHCHIZDRVFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Methylamino)cyclohexanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4-(methylamino)cyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(Methylamino)cyclohexanol hydrochloride can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form the corresponding amine. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl or aryl halides in the presence of a base
Major Products Formed:
Oxidation: 4-(Methylamino)cyclohexanone or 4-(Methylamino)cyclohexanal
Reduction: 4-(Methylamino)cyclohexylamine
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
cis-4-(Methylamino)cyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of cis-4-(Methylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Stereoisomers: cis vs. trans Isomers
The spatial arrangement of substituents on the cyclohexane ring significantly impacts physicochemical and biological properties.
Key Differences :
- Stereochemical Separation: GC/MS analysis distinguishes cis and trans isomers via retention times (e.g., 9.1 min for cis and 9.2 min for trans in 4-aminocyclohexanol derivatives) .
- Solubility and Stability : The cis-configuration may enhance solubility in polar solvents due to intramolecular hydrogen bonding, while trans isomers often exhibit higher thermal stability .
Structural Analogs with Modified Substituents
Cyclohexanol Derivatives with Amino Groups
Key Insights :
- Amino Group Modifications: Replacement of -NHCH₃ with -NH₂ or -N(CH₃)₂ alters basicity and lipophilicity, impacting membrane permeability and receptor binding .
- Pharmaceutical Relevance: Venlafaxine Hydrochloride (C₁₆H₂₅NO₂·HCl), an antidepressant, shares the cyclohexanol core but includes additional aryl and ether groups, demonstrating the scaffold's versatility in drug design .
Halogenated and Aromatic Derivatives
Key Insights :
- Halogenation Effects : Bromine atoms increase molecular weight and hydrophobicity, influencing binding affinity in therapeutic agents .
- Aromatic Modifications : Benzyl groups enhance π-π stacking interactions, improving target engagement in receptor-ligand systems .
Pharmacological and Industrial Analogs
Key Insights :
- Industrial Use: 4-Methylcyclohexanol (MW 114.18 g/mol) is a solvent in liquid crystal displays, highlighting the cyclohexanol scaffold's utility beyond pharmaceuticals .
- Toxicity Considerations : Structural analogs like 4,4'-methylenebis(cyclohexylamine) exhibit similar toxicological profiles due to shared amine functionalities .
Biological Activity
cis-4-(Methylamino)cyclohexanol hydrochloride (CAS: 948883-68-9) is an organic compound with potential applications in medicinal chemistry and neuropharmacology. This compound features a cyclohexane ring substituted with a methylamino group and a hydroxyl group, which influences its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, potentially influencing mood and cognitive functions. Its stereochemistry plays a crucial role in its reactivity and interactions, differentiating it from its trans isomer, which may exhibit different pharmacological properties .
Biological Activity and Applications
Research indicates that this compound has several biological activities:
-
Neuropharmacological Effects :
- It has been studied for its potential psychoactive properties, similar to other compounds in its class. The specific effects on neurotransmitter systems are still under investigation, but preliminary studies suggest it may influence mood and cognition .
-
Enzyme Interaction :
- The compound is utilized in biochemical assays to study enzyme activities, indicating its role as a reagent in various biological experiments .
-
Potential Therapeutic Uses :
- Ongoing research is exploring its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems .
Comparative Analysis
The following table summarizes the comparison between this compound and related compounds:
| Compound | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| This compound | Cyclohexanol derivative | Neuropharmacological effects | Unique stereochemistry affects activity |
| trans-4-(Methylamino)cyclohexanol hydrochloride | Cyclohexanol derivative | Potentially different pharmacological properties | Different physical and chemical properties |
| 4-(Amino)cyclohexanol hydrochloride | Cyclohexanol derivative | Similar neuropharmacological effects | Used as an intermediate in organic synthesis |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Neurotransmitter Systems :
- A study assessed the impact of the compound on neurotransmitter release in cultured neurons, revealing alterations in serotonin and dopamine levels, suggesting potential applications in mood regulation therapies .
-
Enzyme Activity Assessment :
- Research demonstrated that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways, providing insights into its potential use as a therapeutic agent in metabolic disorders .
- Toxicity Studies :
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particulate matter.
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?
Q. Advanced
- Dose-response reassessment : Validate computational IC values with in vitro assays (e.g., receptor binding assays).
- Structural dynamics : Molecular dynamics simulations can reconcile discrepancies by modeling protein-ligand flexibility under physiological conditions.
- Meta-analysis : Cross-reference data from orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) to identify methodological biases .
How does the hydrochloride salt form influence the physicochemical properties of cis-4-(Methylamino)cyclohexanol?
Basic
The hydrochloride salt:
- Enhances solubility : Ionic interactions with water improve aqueous solubility, facilitating formulation for in vivo studies.
- Stabilizes the compound : Reduces hygroscopicity and oxidative degradation compared to the free base.
- Simplifies purification : Crystallization in acidic media removes impurities like unreacted amines .
What role do impurities play in the analytical profiling of this compound, and how can they be quantified?
Q. Advanced
- Impurity identification : Common impurities include trans isomers, residual solvents, and over-alkylated byproducts. LC-MS with high-resolution mass detectors (HRMS) identifies structural analogs.
- Quantification : Pharmacopeial methods (e.g., USP/EP guidelines) use relative retention times and area normalization in HPLC. Limits are set at ≤0.1% for individual impurities .
- Stability studies : Accelerated degradation (e.g., 40°C/75% RH) monitors impurity formation under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
